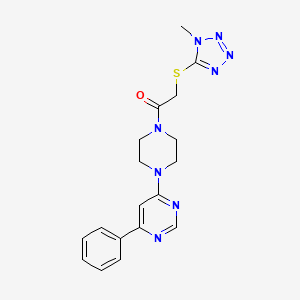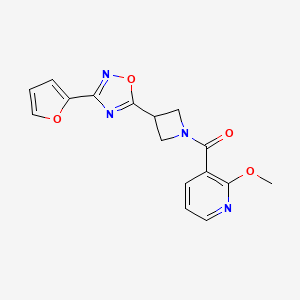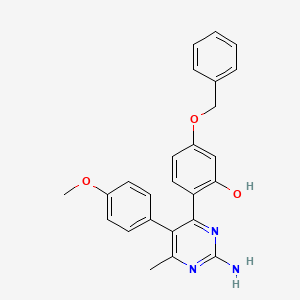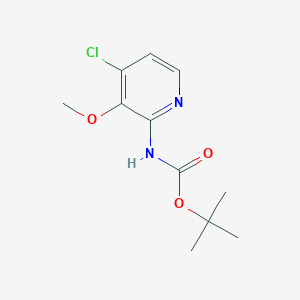
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C18H20N8OS and a molecular weight of 396.471. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20N8OS. However, without additional data or a visual representation, it’s challenging to provide a detailed analysis of its structure.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the sources I have access to.Scientific Research Applications
Novel Receptor Antagonists and Agonists
Compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone have been explored for their potential as novel receptor antagonists or agonists, particularly targeting orexin receptors and serotonin receptors. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for insomnia treatment due to its orexin 1 and 2 receptor antagonist activity, showing extensive metabolism with the principal route via oxidation and the formation of unique metabolites (Renzulli et al., 2011).
Pharmacological Effects of Novel Compounds
Another area of research focuses on the pharmacological evaluation of new compounds, such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which has been studied for its anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).
Drug Metabolism and Disposition Studies
Extensive studies on drug metabolism and disposition reveal how similar compounds are metabolized and excreted in humans, offering insights into their pharmacokinetic profiles. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans involve multiple oxidation reactions and direct glucuronidation, with specific metabolites being identified and characterized (Liu et al., 2017).
Repellent Efficacy Studies
Research also extends to the evaluation of compounds for repellent efficacy against vectors like mosquitoes and black flies. Studies have compared the effectiveness of N,N-diethyl-3-methyl-benzamide (deet) and a piperidine repellent, indicating significant repellency and providing a basis for the development of new repellent formulations (Debboun et al., 2000).
Toxicology and Safety Studies
Finally, toxicology and safety studies are critical for understanding the potential risks associated with new chemical entities. The characterization of the radioactive metabolites of [O-methyl-11C]WAY-100635, a 5-HT1A receptor radioligand, in monkey and human plasma by HPLC, provides valuable information on its metabolic pathways and potential implications for human studies (Osman et al., 1996).
Safety And Hazards
As this compound is intended for research use only, it’s crucial to handle it with care and follow all safety guidelines. However, specific safety and hazard information is not readily available1.
Future Directions
The future directions of research involving this compound are not readily available in the sources I have access to.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8OS/c1-24-18(21-22-23-24)28-12-17(27)26-9-7-25(8-10-26)16-11-15(19-13-20-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHHJHLTRVUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)